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Compound of Interest

Compound Name: FMF-01-086-2

CAS No.: 2135622-31-8

Cat. No.: B607484 Get Quote

Executive Summary
FMF-01-086-2 and FMF-04-159-2 are high-specificity small-molecule inhibitors designed to

dissect distinct nodes of the human kinome.

FMF-01-086-2 is a reversible inhibitor of Aurora Kinases (A, B, and C), utilized primarily to

study mitotic progression and spindle assembly. Despite possessing a potentially reactive

acrylamide moiety, it functions reversibly against its primary Aurora targets.

FMF-04-159-2 is a covalent inhibitor of CDK14 (and the related TAIRE family: CDK16, 17,

18). It is a critical tool for investigating the understudied "TAIRE" subfamily of Cyclin-

Dependent Kinases, particularly in the context of Wnt signaling and diverse cancers.

The distinction is binary: FMF-01 is a reversible mitotic probe; FMF-04 is an irreversible

transcriptional/cell-cycle probe.

Chemical Architecture & Mechanism[1]
The structural divergence between these two compounds dictates their binding kinetics and

target selectivity.
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Feature FMF-01-086-2 FMF-04-159-2

Core Scaffold
Benzo[e]pyrimido-[5,4-b]

[1,4]diazepin-6-one
4-Amino-1H-pyrazole

Primary Warhead
Acrylamide (functionally

reversible on target)

Acrylamide (covalent Michael

acceptor)

Binding Mode Reversible (ATP-competitive)
Irreversible (Covalent

modification)

Target Cysteine N/A (for Aurora isoforms)
Cys218 (CDK14) /

Homologous Cys in TAIREs

Molecular Weight ~533.59 Da ~683.01 Da

Mechanistic Divergence
FMF-01-086-2 (The "False" Covalent): Although FMF-01-086-2 contains an acrylamide

group—typically a hallmark of covalent inhibitors—it binds to Aurora Kinases reversibly. This

is likely due to the absence of a suitably positioned cysteine residue within the Aurora ATP-

binding pocket (the "hinge" region) that can undergo nucleophilic attack by the acrylamide in

this specific scaffold orientation. It was originally synthesized during a PI3K inhibitor

campaign but was found to lack PI3K activity due to the absence of an aryl-sulfonamide,

instead showing potent Aurora selectivity.

FMF-04-159-2 (The True Covalent): FMF-04-159-2 was rationally designed to target a non-

conserved cysteine residue (Cys218 in CDK14) located in the solvent-exposed region of the

ATP-binding pocket. Upon binding, the acrylamide warhead forms a permanent thioether

bond with the cysteine thiol. This irreversible occupancy allows for washout experiments,

where the compound is removed from the media, but the kinase remains inhibited—a

powerful technique to distinguish on-target efficacy from off-target reversible toxicity.

Target Selectivity & Profiling
Quantitative profiling is essential for selecting the correct probe for your assay.

Potency Data (Biochemical & Cellular)
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Target FMF-01-086-2 IC50 (nM) FMF-04-159-2 IC50 (nM)

Aurora A 44 >1,000

Aurora B 29 >1,000

CDK14 (TAIRE) >1,000 ~40 (NanoBRET)

CDK16 >1,000 ~10

CDK2 N/D ~256 (Reversible off-target)

PI3K Inactive Inactive

Critical Note on FMF-04-159-2 Selectivity: While highly potent against CDK14, FMF-04-159-2

exhibits reversible off-target activity against CDK2 (IC50 ~256 nM). To isolate CDK14-specific

phenotypes, researchers must utilize the washout protocol (detailed in Section 5), which clears

the reversible CDK2 inhibition while maintaining CDK14 blockade.

Pathway Analysis & Downstream Effects
The following diagram illustrates the distinct signaling nodes targeted by these inhibitors.
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Figure 1: Mechanistic divergence of FMF-series inhibitors. Left: FMF-01 targets the Aurora-

driven mitotic machinery. Right: FMF-04 covalently locks CDK14, disrupting Wnt signaling and

G2/M progression.

Experimental Protocols
To ensure data integrity, the following protocols should be strictly adhered to.

Protocol: CDK14 Target Occupancy via Washout (For
FMF-04-159-2)
Purpose: To confirm covalent engagement of CDK14 and eliminate reversible off-target effects

(e.g., CDK2 inhibition).
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Seeding: Seed HCT116 (or relevant) cells at 70% confluency.

Treatment: Treat cells with 1 µM FMF-04-159-2 for 1 hour.

Control: Treat parallel wells with 1 µM FMF-04-159-R (Reversible Control).

Washout (Critical Step):

Aspirate media containing the inhibitor.

Wash cells 3x with warm PBS.

Add fresh, inhibitor-free media.

Incubate for 2–4 hours to allow reversible inhibitors (CDK2) to dissociate.

Lysis & Analysis:

Lyse cells using standard RIPA buffer with protease/phosphatase inhibitors.

Readout: Perform a Pull-down assay using a biotinylated probe (e.g., Biotin-JNK-IN-7) or

Western Blot for downstream markers (e.g., pLRP6 for Wnt).

Result Interpretation: If CDK14 is covalently inhibited, the pull-down probe will fail to bind

CDK14 in the lysate (band disappearance). The reversible control (FMF-04-159-R) treated

cells should show full CDK14 recovery (band reappearance).

Protocol: Aurora Kinase Inhibition Verification (For FMF-
01-086-2)
Purpose: To validate functional Aurora inhibition.[1][2][3][4]

Synchronization: Synchronize cells in G2/M phase using a Thymidine-Nocodazole block if

precise mitotic staging is required.

Treatment: Treat cells with 100 nM FMF-01-086-2 for 2 hours.

Immunofluorescence / Western Blot:
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Marker A (Aurora A): Stain for p-Aurora A (Thr288). Expect >80% reduction.

Marker B (Aurora B): Stain for p-Histone H3 (Ser10). Expect >90% reduction.

Phenotypic Check: Observe cells for "misaligned chromosomes" or "failed cytokinesis"

(polyploidy) after 24 hours.
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Gray Lab Probe D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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7. 2135622-31-8|FMF-01-086-2|4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-
5Hbenzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide|-范德生物科技公司
[bio-fount.com]

To cite this document: BenchChem. [Comparative Technical Analysis: FMF-01-086-2 vs.
FMF-04-159-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607484#difference-between-fmf-01-086-2-and-fmf-
04-159-2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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